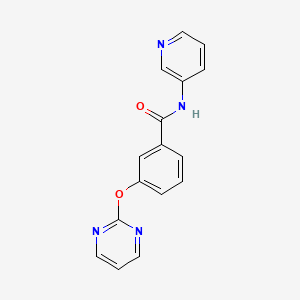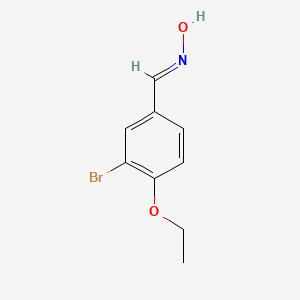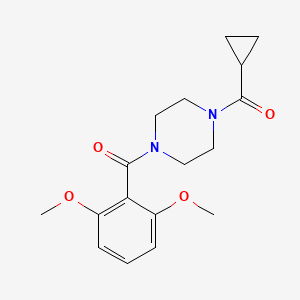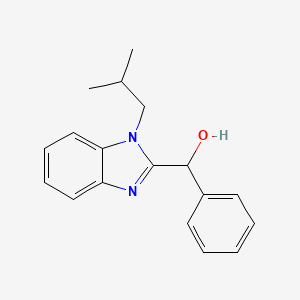
1-(3-fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the use of cyclic amines, and aims to enhance antibacterial activity through structural modifications. For example, Egawa et al. (1984) explored the synthesis of pyridonecarboxylic acids with varied substituents, demonstrating the potential to tailor antibacterial agents through chemical synthesis (Egawa et al., 1984).
Molecular Structure Analysis
X-ray diffraction analysis plays a crucial role in determining the molecular structure of synthesized compounds. Mahendra et al. (2004) analyzed a dihydropyridine derivative, revealing its crystalline structure and confirming the flat boat conformation of the dihydropyridine ring (Mahendra et al., 2004).
Chemical Reactions and Properties
Chemical reactions of dihydropyridines often involve electrophilic substitutions and lactonization processes. Rudler et al. (2008) discussed the peculiar behavior of electrophilic fluorine in the lactonization of carboxylic acid-substituted 3-fluorodihydropyridines, highlighting the complex reactivity of these molecules (Rudler et al., 2008).
Physical Properties Analysis
The physical properties of dihydropyridine derivatives are often assessed through crystallography and spectroscopic methods. Wu and Hu (2009) synthesized a dihydropyridine molecule, detailing its crystal structure and the stabilization by strong intermolecular hydrogen bonds (Wu & Hu, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the applications and potential modifications of these compounds. The synthesis and reactivity of fluorinated compounds, such as those studied by Schroeder et al. (2009), demonstrate the importance of substituent effects on the potency and selectivity of kinase inhibitors (Schroeder et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-fluorophenyl)-4,6-dimethyl-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-8-6-9(2)16(13(17)12(8)14(18)19)11-5-3-4-10(15)7-11/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWBWPKPNWJSSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2=CC(=CC=C2)F)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-ethoxy-4-hydroxybenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5586827.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-(4-morpholinyl)benzamide](/img/structure/B5586831.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5586837.png)

![4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5586849.png)


![5-(2-chlorophenyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-2-furamide](/img/structure/B5586885.png)
![N-(2-ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5586894.png)
![rel-(1R,5S,6r)-N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B5586901.png)

![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5586906.png)
![ethyl 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5586910.png)